Olverembatinib

Description

Olverembatinib is an orally bioavailable inhibitor of a variety of kinases, including the Bcr-Abl tyrosine kinase, the mast/stem cell growth factor receptor Kit (c-Kit), the serine/threonine protein kinase Akt (protein kinase B), and the extracellular signal-regulated kinase (ERK) with antineoplastic activity. Upon administration,olverembatinib targets, binds to and inhibits the kinase activities of Bcr-Abl, AKT, c-Kit and ERK. This inhibits their mediated signaling pathways and inhibits proliferation of tumor cells in which these kinases are overexpressed and/or mutated. Bcr-Abl, c-Kit, AKT and ERK play key roles in the proliferation, differentiation and survival of tumor cells.

OLVEREMBATINIB is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.

inhibits Bcr-Abl kinase to overcome imatinb resistance

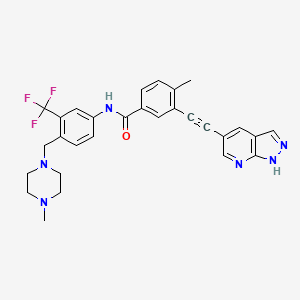

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-[2-(1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27F3N6O/c1-19-3-5-22(14-21(19)6-4-20-13-24-17-34-36-27(24)33-16-20)28(39)35-25-8-7-23(26(15-25)29(30,31)32)18-38-11-9-37(2)10-12-38/h3,5,7-8,13-17H,9-12,18H2,1-2H3,(H,35,39)(H,33,34,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZKBVRDEOITLRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CC5=C(NN=C5)N=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27F3N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257628-77-5 | |

| Record name | Olverembatinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1257628775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HQP1351 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16185 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OLVEREMBATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KV1M7Q3CBP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Olverembatinib's Mechanism of Action in Chronic Myeloid Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Olverembatinib (HQP1351) is a third-generation breakpoint cluster region-Abelson murine leukemia viral oncogene homolog 1 (BCR-ABL1) tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in heavily pretreated patients with chronic myeloid leukemia (CML), including those with the recalcitrant T315I mutation. This technical guide provides an in-depth overview of Olverembatinib's mechanism of action, supported by preclinical and clinical data. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Introduction to Chronic Myeloid Leukemia and BCR-ABL1

Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a result of a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, which encodes a constitutively active tyrosine kinase. The BCR-ABL1 oncoprotein drives the malignant transformation of hematopoietic stem cells, leading to the excessive production of granulocytes.

The primary therapeutic strategy for CML involves the inhibition of the BCR-ABL1 kinase activity with TKIs. While first and second-generation TKIs have revolutionized CML treatment, the emergence of resistance, often due to point mutations in the ABL1 kinase domain, remains a significant clinical challenge. The T315I mutation, in particular, confers resistance to most approved TKIs.

Olverembatinib: A Third-Generation TKI

Olverembatinib is a potent, orally bioavailable, third-generation TKI designed to effectively inhibit the activity of both native and a wide spectrum of mutated BCR-ABL1 kinases, including the T315I "gatekeeper" mutation.[1][2][3][4] Its unique chemical structure allows it to bind to the ATP-binding pocket of the ABL1 kinase domain with high affinity, overcoming the steric hindrance imposed by the T315I mutation that prevents the binding of many other TKIs.

Core Mechanism of Action: BCR-ABL1 Kinase Inhibition

Olverembatinib exerts its therapeutic effect by directly competing with ATP for the binding site within the catalytic domain of the BCR-ABL1 kinase. This competitive inhibition prevents the autophosphorylation and activation of the kinase, thereby blocking the downstream signaling pathways that are crucial for the proliferation and survival of CML cells.[1]

Downstream Signaling Pathway Inhibition

By inhibiting BCR-ABL1, Olverembatinib effectively suppresses the phosphorylation of key downstream effector proteins. This has been demonstrated through the reduced phosphorylation of Crk-like adapter protein (CRKL) and Signal Transducer and Activator of Transcription 5 (STAT5) in CML cells following treatment with Olverembatinib.[2] The inhibition of these pathways ultimately leads to cell cycle arrest and the induction of apoptosis in BCR-ABL1-positive cells.

Preclinical Data

Kinase Inhibition and Cellular Proliferation

In vitro studies have demonstrated Olverembatinib's potent inhibitory activity against a panel of BCR-ABL1 mutations. The half-maximal inhibitory concentration (IC50) values highlight its efficacy against both wild-type and mutant forms of the kinase.

| Cell Line | BCR-ABL1 Mutation | IC50 (nM) |

| K562 | Wild-type | 0.2[2] |

| Ku812 | Wild-type | 0.13[2] |

| Ba/F3 | T315I | 1.0 |

| K562R | Q252H (Imatinib-resistant) | 4.5[2] |

| SUP-B15 | Philadelphia chromosome-positive ALL | 2.5[2] |

Table 1: In Vitro Antiproliferative Activity of Olverembatinib in CML and ALL Cell Lines

In Vivo Efficacy in Animal Models

Preclinical studies using murine models of CML have shown that oral administration of Olverembatinib leads to significant tumor regression and prolonged survival in mice engrafted with cells expressing either wild-type or T315I-mutant BCR-ABL1.[1][5]

Clinical Efficacy and Safety

Multiple clinical trials have evaluated the efficacy and safety of Olverembatinib in patients with CML who are resistant or intolerant to prior TKI therapies.

Phase 1/2 Study in TKI-Resistant CML (NCT03883087 & NCT03883100)

These pivotal studies in China assessed Olverembatinib in patients with TKI-resistant chronic phase (CP) and accelerated phase (AP) CML, a significant portion of whom harbored the T315I mutation.[1]

| Response Metric | Chronic Phase (CP) Patients (n=121) | Accelerated Phase (AP) Patients (n=38) |

| Major Cytogenetic Response (MCyR) | 79.3% | 47.4% |

| Complete Cytogenetic Response (CCyR) | 69.4% | 47.4% |

| Major Molecular Response (MMR) | 55.6% | 44.7% |

| Complete Hematologic Response (CHR) | Not Reported | 73.0% (among those without baseline CHR) |

Table 2: Efficacy of Olverembatinib in TKI-Resistant CML Patients [1]

Phase 1b Study in Heavily Pretreated CML (NCT04260022)

This study evaluated Olverembatinib in a heavily pretreated population of CML patients in the United States, including those who had failed prior treatment with ponatinib and/or asciminib.[6]

| Patient Population | Complete Cytogenetic Response (CCyR) Rate | Major Molecular Response (MMR) Rate |

| Overall Evaluable (n=60 for CCyR, n=64 for MMR) | 58.3% | 45.3% |

| With T315I Mutation (n=18 for CCyR) | 66.7% | 50.0% |

| Without T315I Mutation (n=42 for CCyR) | 54.8% | 43.35% |

| 30 mg Dose (n=26 for CCyR, n=28 for MMR) | 57.7% | 46.6% |

| 40 mg Dose (n=26 for CCyR, n=28 for MMR) | 57.7% | 46.4% |

| 50 mg Dose (n=8) | 62.5% | 37.5% |

Table 3: Efficacy of Olverembatinib in Heavily Pretreated CML Patients [6][7]

Common treatment-related adverse events observed in clinical trials include thrombocytopenia, hyperpigmentation, anemia, and elevated levels of creatine phosphokinase and liver enzymes.[1][6]

Experimental Protocols

Kinase Inhibition Assay (FRET-based Z′-Lyte Assay)

This assay quantifies the inhibitory activity of Olverembatinib against purified BCR-ABL1 kinase and its mutants.

-

Reagents : Full-length human recombinant ABL1 kinase (wild-type and mutants), FRET-based peptide substrate (Tyr2 Peptide), ATP, and assay buffer (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA).

-

Procedure :

-

The kinase and substrate are mixed in a 384-well plate.

-

Olverembatinib at various concentrations is added.

-

The reaction is initiated by the addition of ATP (10 µM for wild-type and some mutants, 5 µM for others).

-

After a 2-hour incubation at room temperature, a development reagent is added.

-

Following another incubation, a stop solution is added.

-

The fluorescence ratio is measured to determine the extent of substrate phosphorylation.

-

IC50 values are calculated using data analysis software.[7]

-

Cell Proliferation Assay (CCK-8)

This assay determines the effect of Olverembatinib on the viability of CML cell lines.

-

Cell Culture : CML cell lines are cultured in appropriate media.

-

Procedure :

-

Cells are seeded in 96-well plates.

-

After 24 hours, cells are treated with varying concentrations of Olverembatinib or a vehicle control for 72 hours.

-

CCK-8 reagent is added to each well and incubated for 3 hours.

-

The absorbance at 450 nm is measured using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined.[7]

-

Western Blot Analysis of Downstream Signaling

This technique is used to assess the phosphorylation status of BCR-ABL1 downstream targets like CRKL and STAT5.

-

Cell Treatment and Lysis : CML cells are treated with Olverembatinib for a specified time, then lysed to extract proteins.

-

Procedure :

-

Protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total CRKL and STAT5.

-

After washing, the membrane is incubated with a secondary antibody.

-

The protein bands are visualized using a detection reagent.

-

In Vivo Xenograft Model

This model evaluates the antitumor activity of Olverembatinib in a living organism.

-

Animal Model : Immunocompromised mice are used.

-

Procedure :

-

Mice are subcutaneously or intravenously injected with CML cells expressing wild-type or mutant BCR-ABL1.

-

Once tumors are established or leukemia is evident, mice are treated with Olverembatinib or a vehicle control via oral gavage.

-

Tumor volume is measured regularly, and/or survival is monitored.[1]

-

Conclusion

Olverembatinib is a highly potent, third-generation BCR-ABL1 TKI with a mechanism of action centered on the direct inhibition of the BCR-ABL1 kinase, including the clinically significant T315I mutant. Its ability to suppress downstream signaling pathways leads to the induction of apoptosis and inhibition of proliferation in CML cells. Robust preclinical data and compelling clinical trial results in heavily pretreated and TKI-resistant CML populations underscore its importance as a valuable therapeutic option for patients with limited treatment alternatives. Ongoing and future studies will further delineate its role in the evolving landscape of CML management.

References

- 1. Olverembatinib (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Olverembatinib in chronic myeloid leukemia—review of historical development, current status, and future research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HQP1351 (Olverembatinib) - Chronic Myeloid Leukemia [cmleukemia.com]

- 4. Olverembatinib in chronic myeloid leukemia-Review of historical development, current status, and future research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. onclive.com [onclive.com]

- 7. selleckchem.com [selleckchem.com]

Olverembatinib's Binding Affinity to BCR-ABL1 Kinase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olverembatinib (HQP1351) is a third-generation breakpoint cluster region-Abelson murine leukemia viral oncogene homolog 1 (BCR-ABL1) tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity in patients with chronic myeloid leukemia (CML), particularly those harboring the T315I mutation, which confers resistance to first and second-generation TKIs. This technical guide provides an in-depth overview of the binding affinity of olverembatinib to the BCR-ABL1 kinase, detailing the quantitative data, experimental protocols used for its characterization, and the signaling pathways it modulates.

Data Presentation: Quantitative Analysis of Olverembatinib's Binding Affinity

The potency of olverembatinib has been quantified through various preclinical studies, primarily measuring its half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) against wild-type and mutant BCR-ABL1 kinase.

Table 1: Biochemical Inhibition of BCR-ABL1 Kinase Activity by Olverembatinib

| BCR-ABL1 Variant | IC50 (nM) | Kd (nM) | Reference(s) |

| Wild-type (WT) | 0.34 | 0.32 | [1][2] |

| T315I | 0.68 | 0.71 | [1][2] |

| Q252H | 0.15 | - | [3] |

| E255K | 0.27 | - | [3] |

| M351T | 0.29 | - | [3] |

| H396P | 0.35 | - | [3] |

| General Mutant | 0.5 | - | [4] |

Note: The "General Mutant" IC50 value of 0.5 nM was reported for both wild-type and mutant BCR-ABL1, indicating broad and potent activity.

Table 2: Cellular Antiproliferative Activity of Olverembatinib

| Cell Line/BCR-ABL1 Mutant | IC50 (nM) | Reference(s) |

| Ba/F3 expressing wild-type BCR-ABL1 | 1.0 | [3] |

| Ba/F3 expressing BCR-ABL1 T315I | Potent Inhibition | [3] |

| Ba/F3 expressing 14 other resistant mutants | Strong Inhibition | [3] |

| K562 (CML cell line) | Potent Inhibition | [3] |

Experimental Protocols

The following sections detail the methodologies employed in key experiments to characterize the binding affinity and cellular activity of olverembatinib.

Biochemical Kinase Inhibition Assay: FRET-Based Z'-Lyte™ Assay

This assay quantifies the inhibition of BCR-ABL1 kinase activity by measuring the phosphorylation of a synthetic peptide substrate.

Principle: The assay utilizes a FRET (Fluorescence Resonance Energy Transfer) peptide substrate with a donor (Coumarin) and an acceptor (Fluorescein) fluorophore. When the peptide is phosphorylated by BCR-ABL1, it is protected from cleavage by a development reagent protease. In the absence of phosphorylation (i.e., when inhibited by olverembatinib), the peptide is cleaved, disrupting FRET and leading to a change in the emission ratio of the fluorophores.

Protocol:

-

Reaction Setup: In a 384-well plate, a reaction mixture is prepared containing the specific BCR-ABL1 kinase (wild-type or mutant), the FRET peptide substrate, and varying concentrations of olverembatinib.

-

ATP Addition: The kinase reaction is initiated by the addition of ATP. The final ATP concentration is typically 10 µM for wild-type and some mutants, and 5 µM for others like T315I.

-

Incubation: The reaction is incubated at room temperature to allow for kinase-mediated phosphorylation.

-

Development: A development reagent containing a site-specific protease is added. This protease cleaves only the unphosphorylated peptides.

-

Signal Detection: The fluorescence is read on a plate reader, measuring the emission at both the donor and acceptor wavelengths. The ratio of these emissions is used to calculate the percentage of inhibition.

-

Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the olverembatinib concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assay: Ba/F3 Cell-Based Assay

This assay assesses the ability of olverembatinib to inhibit the proliferation of murine pro-B Ba/F3 cells, which are engineered to be dependent on the activity of the expressed BCR-ABL1 kinase for their survival and growth.

Principle: The viability of the Ba/F3 cells expressing a specific BCR-ABL1 variant is measured in the presence of varying concentrations of olverembatinib. A reduction in cell viability indicates inhibition of the BCR-ABL1 kinase.

Protocol:

-

Cell Culture: Ba/F3 cells stably expressing the BCR-ABL1 kinase of interest (wild-type or mutant) are cultured in appropriate media.

-

Assay Plating: Cells are seeded into 96-well plates at a predetermined density.

-

Compound Addition: A serial dilution of olverembatinib is added to the wells.

-

Incubation: The plates are incubated for a set period (e.g., 72 hours) to allow for the compound to exert its effect on cell proliferation.

-

Viability Assessment: Cell viability is measured using a luminescent-based assay such as CellTiter-Glo®. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Data Analysis: The luminescent signal is read using a luminometer. The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the olverembatinib concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

BCR-ABL1 Signaling Pathway and Olverembatinib's Point of Intervention

Caption: BCR-ABL1 signaling and olverembatinib inhibition.

Experimental Workflow for Determining Olverembatinib's IC50

Caption: Workflow for IC50 determination of olverembatinib.

Logical Relationship: Olverembatinib's Development Rationale

Caption: Olverembatinib's development rationale.

Conclusion

Olverembatinib demonstrates high-affinity binding and potent inhibition of both wild-type and a spectrum of mutant BCR-ABL1 kinases, most notably the clinically significant T315I mutant. The robust preclinical data, generated through well-defined biochemical and cellular assays, underscores its mechanism of action in overcoming TKI resistance. By effectively blocking the constitutively active BCR-ABL1 kinase, olverembatinib disrupts key downstream signaling pathways essential for the proliferation and survival of CML cells, offering a valuable therapeutic option for patients with resistant disease. This technical guide provides a foundational understanding of the core binding characteristics of olverembatinib for researchers and professionals in the field of oncology drug development.

References

- 1. Identification of GZD824 as an orally bioavailable inhibitor that targets phosphorylated and nonphosphorylated breakpoint cluster region-Abelson (Bcr-Abl) kinase and overcomes clinically acquired mutation-induced resistance against imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Olverembatinib (GZD824) | Bcr-Abl 抑制剂 | MCE [medchemexpress.cn]

- 3. selleckchem.com [selleckchem.com]

- 4. Olverembatinib (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacology of Olverembatinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olverembatinib (formerly HQP1351) is a third-generation breakpoint cluster region-Abelson murine leukemia viral oncogene homolog 1 (BCR-ABL1) tyrosine kinase inhibitor (TKI) designed to overcome the limitations of earlier-generation TKIs in the treatment of chronic myeloid leukemia (CML), particularly in cases with the T315I "gatekeeper" mutation. This mutation confers resistance to most approved TKIs. Olverembatinib has also demonstrated significant preclinical and clinical activity in gastrointestinal stromal tumors (GIST). This technical guide provides an in-depth overview of the preclinical pharmacology of Olverembatinib, detailing its mechanism of action, in vitro and in vivo efficacy, and safety profile.

Mechanism of Action

Olverembatinib is a potent, orally bioavailable, small-molecule inhibitor of BCR-ABL1 kinase and its mutants. It binds to the ATP-binding site of the ABL1 kinase domain, effectively blocking its catalytic activity and downstream signaling. A key feature of Olverembatinib is its high affinity for both native and mutated forms of BCR-ABL1, including the highly resistant T315I mutation.

The drug also exhibits inhibitory activity against other clinically relevant kinases, including stem cell factor receptor (KIT) and platelet-derived growth factor receptor alpha (PDGFRA), which are key drivers in the pathogenesis of GIST.

Below is a diagram illustrating the signaling pathway inhibited by Olverembatinib.

Caption: Olverembatinib inhibits BCR-ABL1, blocking downstream signaling pathways like RAS/MAPK and PI3K/AKT.

In Vitro Efficacy

Kinase Inhibition

Olverembatinib has demonstrated potent inhibitory activity against a panel of kinases. The half-maximal inhibitory concentrations (IC50) are summarized below.

| Kinase Target | IC50 (nM) | Reference |

| Native BCR-ABL1 | 0.25 | |

| BCR-ABL1 T315I | 0.53 - 0.62 | |

| BCR-ABL1 G250E | 0.28 | |

| BCR-ABL1 E255V | 0.35 | |

| BCR-ABL1 F359V | 0.41 | |

| c-KIT | 2.45 | |

| PDGFRα | 2.81 | |

| SRC | 3.10 | |

| LYN | 1.10 |

Cellular Activity

The anti-proliferative effects of Olverembatinib have been evaluated in various cell lines, including those harboring different BCR-ABL1 mutations.

| Cell Line | Genotype | IC50 (nM) | Reference |

| Ba/F3-BCR-ABL1WT | Wild-Type | 1.48 | |

| Ba/F3-BCR-ABL1T315I | T315I Mutation | 7.94 | |

| K562 | Wild-Type | 1.3 | |

| KU812 | Wild-Type | 0.9 | |

| GIST-T1 | KIT Exon 11 Deletion | ~10 | |

| GIST-882 | KIT Exon 13 Mutation | ~25 |

Olverembatinib effectively induces apoptosis in CML cell lines and inhibits the phosphorylation of BCR-ABL1 and its downstream signaling proteins, such as CrkL.

In Vivo Efficacy

The anti-tumor activity of Olverembatinib has been confirmed in multiple preclinical animal models.

CML Xenograft Models

In mouse xenograft models using Ba/F3 cells expressing either wild-type or T315I-mutant BCR-ABL1, Olverembatinib demonstrated significant, dose-dependent tumor growth inhibition and prolonged survival.

| Model | Treatment | Dosage | Tumor Growth Inhibition (%) | Survival Benefit | Reference |

| Ba/F3-BCR-ABL1WT Xenograft | Olverembatinib | 25 mg/kg/day | >90 | Significant | |

| Ba/F3-BCR-ABL1T315I Xenograft | Olverembatinib | 50 mg/kg/day | >85 | Significant |

GIST Xenograft Models

Olverembatinib has also shown efficacy in GIST patient-derived xenograft (PDX) models, including those resistant to imatinib.

| Model | Genotype | Treatment | Tumor Growth Inhibition (%) | Reference |

| GIST PDX | Imatinib-resistant | Olverembatinib | Significant |

Pharmacokinetics

Preclinical studies in rats and dogs have characterized the pharmacokinetic profile of Olverembatinib. It exhibits good oral bioavailability and a dose-proportional increase in plasma exposure.

| Species | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |

| Rat | 10 (oral) | 2.0 | 580 | 3450 | 45 |

| Dog | 5 (oral) | 4.0 | 320 | 4100 | 55 |

Safety Pharmacology

Preclinical safety studies have indicated that Olverembatinib is generally well-tolerated at therapeutic doses. In repeat-dose toxicology studies in rats and dogs, the most common findings were related to its on-target effects on hematological parameters, which were reversible upon cessation of treatment. No significant off-target toxicities were identified in preclinical models.

Experimental Protocols

In Vitro Kinase Inhibition Assay

A typical workflow for assessing the kinase inhibitory activity of Olverembatinib is outlined below.

Olverembatinib: A Technical Guide to its Target Profile and Kinase Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olverembatinib (HQP1351) is a third-generation Bcr-Abl tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity in patients with chronic myeloid leukemia (CML), particularly those harboring the T315I mutation, which confers resistance to first and second-generation TKIs. This technical guide provides an in-depth overview of Olverembatinib's target profile, kinase selectivity, and the experimental methodologies used for its characterization.

Target Profile and Kinase Selectivity

Olverembatinib was designed to potently inhibit the Bcr-Abl kinase, including its mutated forms that are resistant to other TKIs. Its high affinity and selectivity for both the native and mutated forms of Bcr-Abl are central to its therapeutic efficacy.

Primary Target: Bcr-Abl Kinase

Olverembatinib exhibits potent inhibitory activity against both wild-type Bcr-Abl and the T315I mutant. This is achieved through its unique binding mechanism to the ATP-binding site of the kinase domain. The structural design of Olverembatinib allows it to form a hydrogen bond network that overcomes the steric hindrance imposed by the T315I mutation, a common mechanism of resistance to other TKIs.[1]

| Target | Assay Type | Value | Reference |

| Bcr-Abl (Wild-Type) | IC50 | 0.5 nM | [2] |

| Bcr-Abl (T315I Mutant) | IC50 | 0.5 nM | [2] |

Kinase Selectivity Profile

Experimental Protocols

The characterization of Olverembatinib's target profile and kinase selectivity relies on a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Biochemical Kinase Inhibition Assays

Objective: To determine the in vitro inhibitory activity of Olverembatinib against purified kinases.

Methodology:

-

Kinase and Substrate Preparation: Recombinant human kinases are expressed and purified. A specific peptide substrate for each kinase is synthesized or commercially sourced.

-

Assay Reaction: The kinase, substrate, and ATP are combined in a reaction buffer. Olverembatinib, at varying concentrations, is added to the reaction mixture.

-

Detection of Kinase Activity: Kinase activity is measured by quantifying the amount of phosphorylated substrate. This is typically done using methods such as:

-

Radioactive Assay: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Using a lanthanide-labeled antibody that recognizes the phosphorylated substrate and a fluorescently labeled acceptor molecule.

-

-

Data Analysis: The percentage of kinase inhibition at each concentration of Olverembatinib is calculated. The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is determined by fitting the data to a dose-response curve.

Cellular Proliferation and Viability Assays

Objective: To assess the effect of Olverembatinib on the proliferation and viability of cancer cells expressing the target kinases.

Methodology (CellTiter-Glo® Luminescent Cell Viability Assay): [4][5][6][7][8]

-

Cell Culture: Cancer cell lines (e.g., Ba/F3 cells engineered to express wild-type or mutant Bcr-Abl) are cultured in appropriate media.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of Olverembatinib for a specified period (e.g., 72 hours).

-

ATP Measurement:

-

The CellTiter-Glo® reagent, which contains a thermostable luciferase and its substrate, is added to each well.

-

The reagent lyses the cells, releasing ATP.

-

The luciferase enzyme uses ATP to generate a luminescent signal that is proportional to the number of viable cells.

-

-

Data Acquisition and Analysis: The luminescence is measured using a luminometer. The percentage of cell viability at each drug concentration is calculated relative to untreated control cells. The GI50 (concentration for 50% growth inhibition) or IC50 is determined from the dose-response curve.

Western Blotting for Target Engagement and Downstream Signaling

Objective: To confirm that Olverembatinib inhibits the phosphorylation of its target kinase and downstream signaling proteins within cells.

-

Cell Lysis: Cells treated with Olverembatinib are lysed to extract total protein.

-

Protein Quantification: The protein concentration of each lysate is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody that specifically recognizes the phosphorylated form of the target kinase (e.g., phospho-Bcr-Abl) or a downstream signaling protein (e.g., phospho-STAT5, phospho-ERK).

-

A corresponding primary antibody for the total (phosphorylated and unphosphorylated) protein is used as a loading control.

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

-

Detection: The signal is visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry. A decrease in the phosphorylated protein signal relative to the total protein indicates target inhibition.

Signaling Pathways and Mechanisms

Bcr-Abl Signaling Pathway

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the proliferation and survival of CML cells through the activation of multiple downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.

Caption: Bcr-Abl signaling pathways and the inhibitory action of Olverembatinib.

Mechanism of Overcoming T315I Resistance

The T315I "gatekeeper" mutation in the Bcr-Abl kinase domain prevents the binding of many TKIs through steric hindrance. Olverembatinib's unique chemical scaffold allows it to fit into the ATP-binding pocket despite the presence of the bulky isoleucine residue at position 315. It forms alternative hydrogen bonds with the kinase domain, thereby maintaining its high binding affinity and inhibitory potency.[12]

Caption: Mechanism of Olverembatinib overcoming T315I-mediated resistance.

Experimental Workflow Visualization

Cell-Based IC50 Determination Workflow

References

- 1. What is the mechanism of Olverembatinib? [synapse.patsnap.com]

- 2. Olverembatinib (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ASCO 2022 | The First Dataset of Olverembatinib (HQP1351) in Patients with GIST Demonstrates Therapeutic Potential with a Clinical Benefit Rate of 83.3% [prnewswire.com]

- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 5. ch.promega.com [ch.promega.com]

- 6. promega.com [promega.com]

- 7. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.jp]

- 8. CellTiter-Glo® 2.0 Assay Technical Manual [promega.com]

- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Olverembatinib for heavily pretreated BCR::ABL1-positive leukemia, including resistance or intolerance to ponatinib and/or asciminib - Kubota - Annals of Translational Medicine [atm.amegroups.org]

An In-Depth Technical Guide to the In Vitro Activity of Olverembatinib Against BCR-ABL1 Mutants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Olverembatinib (HQP1351), a third-generation BCR-ABL1 tyrosine kinase inhibitor (TKI). Olverembatinib has demonstrated potent efficacy against wild-type BCR-ABL1 and a wide array of clinically relevant mutants, including the highly resistant "gatekeeper" T315I mutation.[1][2][3][4] This document details the quantitative inhibitory activity of Olverembatinib, outlines the experimental methodologies used for its evaluation, and visualizes the underlying signaling pathways and experimental workflows.

Quantitative Inhibitory Activity of Olverembatinib

Olverembatinib exhibits potent, nanomolar-level inhibitory activity against various BCR-ABL1 mutants.[5] Its efficacy extends to mutations that confer resistance to first and second-generation TKIs. In vitro studies using Ba/F3 murine pro-B cells engineered to express different BCR-ABL1 mutants are a cornerstone for quantifying this activity. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

Table 1: In Vitro Antiproliferative Activity of Olverembatinib against BCR-ABL1 Mutants

| BCR-ABL1 Mutant | Olverembatinib IC50 (nM) | Comparative Potency Notes | Reference |

| Wild-Type (WT) | ~0.5 | Potent activity against the native kinase. | [6] |

| Single Mutants | |||

| T315I | 0.5 | Highly potent against the gatekeeper mutation. | [6] |

| Q252H | 4.5 | Effective against this imatinib-resistant mutant. | [2] |

| Cell Lines | |||

| K562 (WT) | 0.21 | Potent inhibition in human CML cell line. | [2] |

| Ku812 (WT) | 0.13 | Strong activity in human CML cell line. | [2] |

| SUP-B15 (Ph+ ALL) | 2.5 | Activity demonstrated in a Ph+ ALL context. | [2] |

Note: IC50 values can vary slightly between different studies and experimental conditions.

In comparative studies, Olverembatinib has shown more potent activity than other TKIs, including ponatinib and asciminib, against various single and compound mutants in vitro.[2][7]

Experimental Protocols

The in vitro evaluation of Olverembatinib's activity against BCR-ABL1 mutants typically involves cell-based antiproliferation assays and biochemical kinase assays.

This is the most common method to determine the IC50 values of TKIs in a cellular context.

-

Cell Lines: Murine pro-B Ba/F3 cells are a standard model. These cells are dependent on the cytokine interleukin-3 (IL-3) for survival and proliferation. They are genetically engineered to express various human BCR-ABL1 constructs (wild-type or mutated), which renders them IL-3 independent. This allows for a clean assessment of BCR-ABL1 inhibition, as cell survival becomes directly dependent on the kinase activity. Human CML cell lines like K562 and Ku812 are also frequently used.[2]

-

Assay Principle: Cells are seeded in multi-well plates and treated with a serial dilution of Olverembatinib. After a defined incubation period (typically 72 hours), cell viability or proliferation is measured.

-

Methodology:

-

Cell Seeding: Ba/F3 cells expressing a specific BCR-ABL1 mutant are plated in 96-well plates at a predetermined density.

-

Drug Treatment: A range of Olverembatinib concentrations is added to the wells.

-

Incubation: The plates are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO2).

-

Viability Assessment: Cell viability is quantified using a luminescent assay such as the CellTiter-Glo® Luminescent Cell Viability Assay. This assay measures the amount of ATP present, which is an indicator of metabolically active cells.

-

Data Analysis: The luminescence signal is plotted against the drug concentration. A non-linear regression analysis is used to fit a dose-response curve and calculate the IC50 value, which is the concentration of the drug that inhibits cell proliferation by 50%.[4]

-

This technique is used to confirm the mechanism of action by observing the phosphorylation status of BCR-ABL1 and its downstream signaling proteins.

-

Principle: Western blotting allows for the detection of specific proteins in a cell lysate. By using antibodies that recognize the phosphorylated forms of proteins, one can assess the activity of a signaling pathway.

-

Methodology:

-

Cell Treatment: Cells are treated with Olverembatinib for a shorter duration (e.g., 2-4 hours).

-

Lysis: Cells are lysed to extract total protein.

-

Electrophoresis & Transfer: Proteins are separated by size using SDS-PAGE and then transferred to a membrane.

-

Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated BCR-ABL1 (p-BCR-ABL1), total BCR-ABL1, phosphorylated STAT5 (p-STAT5), and other downstream targets.[4]

-

Detection: Secondary antibodies conjugated to an enzyme are used to generate a detectable signal, revealing the amount of the target protein. A decrease in the phosphorylated forms of these proteins upon Olverembatinib treatment confirms its inhibitory effect on the signaling pathway.

-

Visualizations: Signaling Pathways and Workflows

The BCR-ABL1 oncoprotein is a constitutively active tyrosine kinase that drives leukemogenesis by activating multiple downstream signaling pathways. These pathways promote cell proliferation and inhibit apoptosis (programmed cell death). Olverembatinib exerts its therapeutic effect by binding to the ATP-binding site of the BCR-ABL1 kinase domain, thereby inhibiting its activity and shutting down these pro-survival signals.[8]

Caption: BCR-ABL1 signaling pathways and the inhibitory action of Olverembatinib.

The process of determining the in vitro potency of Olverembatinib follows a standardized workflow, from the preparation of mutant-expressing cells to the final data analysis.

Caption: Workflow for determining the IC50 of Olverembatinib in vitro.

Conclusion

The comprehensive in vitro data strongly support the potent and broad-spectrum activity of Olverembatinib against wild-type and mutated BCR-ABL1 kinase. Its ability to effectively inhibit the formidable T315I mutant and other resistant forms at nanomolar concentrations underscores its significance as a powerful third-generation TKI.[2][3][6] The standardized experimental protocols described herein provide a robust framework for the continued evaluation of its efficacy and for the development of next-generation inhibitors in the treatment of chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia.

References

- 1. ashpublications.org [ashpublications.org]

- 2. Olverembatinib in chronic myeloid leukemia—review of historical development, current status, and future research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Olverembatinib in chronic myeloid leukemia-Review of historical development, current status, and future research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. Pharmacokinetics of olverembatinib (HQP1351) in the presence of a strong CYP3A4 inhibitor (itraconazole) or inducer (rifampin) in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Olverembatinib (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Olverembatinib for heavily pretreated BCR::ABL1-positive leukemia, including resistance or intolerance to ponatinib and/or asciminib - Kubota - Annals of Translational Medicine [atm.amegroups.org]

- 8. What is the mechanism of Olverembatinib? [synapse.patsnap.com]

Cellular Pathways and Molecular Mechanisms Affected by Olverembatinib Treatment: A Technical Guide

Introduction

Olverembatinib (HQP1351) is a novel, orally administered third-generation tyrosine kinase inhibitor (TKI) that represents a significant advancement in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] Developed to overcome the challenges of resistance to earlier-generation TKIs, Olverembatinib demonstrates potent and broad activity against the BCR-ABL1 fusion protein, the primary oncogenic driver in these malignancies.[2] Its efficacy is particularly notable against the T315I "gatekeeper" mutation, which confers resistance to all first- and second-generation TKIs.[2][3] Beyond its primary target, Olverembatinib exhibits a multi-kinase inhibitory profile, suggesting its potential utility in other cancers such as gastrointestinal stromal tumors (GIST).[4][5] This technical guide provides an in-depth exploration of the cellular pathways modulated by Olverembatinib, supported by preclinical and clinical data, detailed experimental methodologies, and visual diagrams of the core mechanisms.

Primary Mechanism of Action: Potent Inhibition of the BCR-ABL1 Kinase

The cornerstone of Olverembatinib's therapeutic effect is its function as a highly potent, ATP-competitive inhibitor of the BCR-ABL1 kinase.[2] The constitutively active BCR-ABL1 kinase drives uncontrolled cell proliferation and survival by phosphorylating a multitude of downstream substrates.[1] Olverembatinib binds with high affinity to the ATP-binding site of the BCR-ABL1 kinase domain, effectively blocking this catalytic activity.[1][5]

A key structural feature distinguishing Olverembatinib is its ability to bind effectively to both the active (DFG-in) and inactive (DFG-out) conformations of the ABL1 kinase domain.[6] This is a critical advantage over the TKI ponatinib, which primarily binds to the non-phosphorylated, inactive conformation.[6] The T315I mutation is known to stabilize the active DFG-in conformation, which may explain why Olverembatinib is effective in cases of T315I-mediated ponatinib resistance.[6]

Core Downstream Signaling Pathways

By inhibiting the catalytic function of BCR-ABL1, Olverembatinib effectively shuts down the aberrant signaling cascades that are essential for the survival and proliferation of leukemic cells.[1] Preclinical and clinical studies have identified several critical downstream pathways that are suppressed upon Olverembatinib treatment.

-

STAT5 Pathway: Signal transducer and activator of transcription 5 (STAT5) is a key substrate of BCR-ABL1. Its phosphorylation and subsequent activation are crucial for CML cell survival. Olverembatinib treatment, particularly in combination with chemotherapy, leads to synergistic inhibition of STAT5 phosphorylation.[7]

-

PI3K/AKT Pathway: The phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) pathway is a central regulator of cell growth, survival, and metabolism. Olverembatinib has been shown to inhibit this pathway in precursor B-cell ALL models, contributing to its anti-proliferative effects.[8]

-

RAS/MAPK Pathway: This pathway, which includes ERK1/2, is critical for cell division and proliferation. Olverembatinib treatment results in the decreased phosphorylation of ERK1/2, disrupting this pro-growth signaling axis.[7]

-

SRC Kinase Pathway: SRC family kinases are involved in cell adhesion, growth, and differentiation and are also activated by BCR-ABL1. Olverembatinib-mediated inhibition of this pathway contributes to its overall anti-leukemic activity.[8]

-

CRKL: Phosphorylation of the adaptor protein CRKL is a well-established and direct biomarker of BCR-ABL1 kinase activity. A decrease in CRKL phosphorylation has been observed in peripheral blood mononuclear cells from patients treated with Olverembatinib, confirming target engagement in a clinical setting.[8]

Cellular Consequences of Pathway Inhibition

The blockade of pro-survival signaling culminates in potent anti-leukemic cellular responses, primarily through the induction of programmed cell death (apoptosis) and cell cycle arrest.[1][9]

-

Induction of Apoptosis: By disrupting essential survival signals, Olverembatinib leads to the induction of apoptosis.[1] This is achieved by modulating the balance of the Bcl-2 family of proteins. Studies combining Olverembatinib with chemotherapeutic agents have shown a significant decrease in the levels of anti-apoptotic proteins like MCL-1, BCL-2, and BCL-xL, alongside an increase in pro-apoptotic proteins such as BAX and PUMA.[7] This shift ultimately leads to the activation of executioner caspases, like caspase-3, and the cleavage of substrates such as PARP, dismantling the cell.[8]

-

Cell Cycle Arrest: Preclinical models have demonstrated that Olverembatinib treatment enhances cell cycle arrest, preventing leukemic cells from progressing through the division cycle and thereby halting their expansion.[8][9][10]

Broader Kinase Inhibition Profile

Olverembatinib's activity extends beyond BCR-ABL1, classifying it as a multi-kinase inhibitor.[2][8] This broader profile is relevant for its application in other malignancies.

-

KIT and PDGFRA: The drug targets c-KIT and PDGFRA tyrosine kinases, which are known drivers in the pathogenesis of GISTs.[4][5] This activity forms the basis for its investigation in TKI-resistant, succinate dehydrogenase (SDH)-deficient GIST.[8][11]

-

FLT3, FGFR1, and PDGFRα: At low nanomolar concentrations (<10 nM), Olverembatinib shows inhibitory activity against these kinases.[8] This is significant as mutations in these genes are implicated in other hematologic malignancies, including acute myeloid leukemia (AML), suggesting a wider anti-leukemic potential for Olverembatinib.[8]

Quantitative Data Summary from Clinical Trials

The clinical efficacy of Olverembatinib has been demonstrated across multiple studies in heavily pretreated patient populations.

Table 1: Efficacy in Chinese Patients with T315I-Mutant CML (Phase I/II) [6]

| Patient Cohort | 3-Year Cumulative CCyR* | 3-Year Cumulative MMR** | 3-Year PFS*** | 3-Year OS**** |

|---|---|---|---|---|

| Chronic Phase (CP-CML) | 69% | 56% | 92% | 94% |

| Accelerated Phase (AP-CML) | 47% | 45% | - | - |

*CCyR: Complete Cytogenetic Response, **MMR: Major Molecular Response, ***PFS: Progression-Free Survival, ****OS: Overall Survival

Table 2: Efficacy in Heavily Pretreated CML/Ph+ ALL (Phase Ib, NCT04260022) [6][12][13]

| Patient Cohort | CCyR Rate | MMR Rate |

|---|---|---|

| All Evaluable CP-CML | ~61% | ~42% |

| Prior Ponatinib Resistance/Intolerance | ~58% | ~37% |

| Prior Asciminib Resistance | 50% | 33% |

| Resistant to Both Ponatinib & Asciminib | - | 27% |

Table 3: Efficacy as Second-Line Therapy in Non-T315I CML (ASH 2024) [14]

| Patient Cohort | CCyR Rate | MMR Rate |

|---|---|---|

| Resistant/Intolerant to 1 Prior TKI | 74.1% | 40.6% |

| Pretreated with 2nd-Gen TKI First-Line | 78.9% | 43.5% |

Table 4: Efficacy in TKI-Resistant, SDH-Deficient GIST (NCT03594422) [11]

| Efficacy Endpoint | Result |

|---|---|

| Partial Response (PR) | 25% (5 of 20 patients) |

| Clinical Benefit Rate (CBR) in patients treated >4 cycles | 93.8% (15 of 16 patients) |

Key Experimental Methodologies

The elucidation of Olverembatinib's mechanism of action relies on a suite of standardized preclinical and clinical research protocols.

-

In Vitro Assays:

-

Cell Proliferation and Viability Assays: Ph+ ALL cell lines (e.g., SUP-B15) are treated with Olverembatinib for a defined period (e.g., 72 hours), and proliferation is measured to assess anti-proliferative effects.[7]

-

Apoptosis Assays: Drug-induced apoptosis is quantified using flow cytometry to measure markers like Annexin V staining.[7]

-

Western Blotting: This technique is the cornerstone for mechanism of action analysis. It is used to evaluate the phosphorylation status of BCR-ABL1 and its downstream targets (p-STAT5, p-AKT, p-ERK1/2) and to measure changes in the expression levels of apoptosis-related proteins (Bcl-2 family, cleaved caspases).[7]

-

-

In Vivo Models:

-

Clinical Trial Protocols:

-

Study Design: Phase I/II trials typically involve dose-escalation cohorts to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D), which for Olverembatinib was established at 40 mg every other day (QOD).[10]

-

Primary Endpoints: Efficacy is primarily assessed by Major Cytogenetic Response (MCyR) in CML-CP patients and Major Hematologic Response (MaHR) in CML-AP patients.[3]

-

Olverembatinib operates through a multifaceted mechanism centered on the potent and broad-spectrum inhibition of the BCR-ABL1 kinase. By binding to both active and inactive kinase conformations, it effectively overcomes resistance mechanisms, including the formidable T315I mutation. This primary action triggers the shutdown of critical downstream signaling pathways—including the STAT5, PI3K/AKT, and MAPK pathways—leading to robust anti-leukemic effects characterized by the induction of apoptosis and cell cycle arrest. Its additional activity against other oncogenic kinases like KIT, PDGFRA, and FLT3 broadens its therapeutic potential. The strong clinical data in heavily pretreated and resistant patient populations underscore the significance of Olverembatinib as a powerful and well-tolerated therapeutic option, addressing a critical unmet need in the management of CML and other related malignancies.

References

- 1. What is the mechanism of Olverembatinib? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Ascentage Pharma Announces Phase I/II Data of Olverembatinib (HQP1351) Published in the Journal of Hematology & Oncology, Further Validating the Drug’s Best-in-Class Potential - [ascentage.com]

- 4. AACR 2023 | Ascentage Pharma Presents Results from Three Studies Underscoring Exploratory Efforts in Potential New Indications - BioSpace [biospace.com]

- 5. What is Olverembatinib used for? [synapse.patsnap.com]

- 6. Olverembatinib for heavily pretreated BCR::ABL1-positive leukemia, including resistance or intolerance to ponatinib and/or asciminib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. Olverembatinib in chronic myeloid leukemia—review of historical development, current status, and future research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Olverembatinib for the treatment of chronic myeloid leukemia in chronic phase - Haque - Annals of Blood [aob.amegroups.org]

- 10. Olverembatinib (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ascopubs.org [ascopubs.org]

- 12. Olverembatinib Surmounts Ponatinib and Asciminib Resistance and Is Well Tolerated in Patients With CML and Ph+ ALL: New Report in JAMA Oncology - [ascentage.com]

- 13. Olverembatinib Surmounts Ponatinib and Asciminib Resistance and Is Well Tolerated in Patients With CML and Ph+ ALL: New Report in JAMA Oncology [prnewswire.com]

- 14. Live from ASH 2024 | First Dataset of Olverembatinib as Second-Line Therapy in Patients with Non-T315I-Mutant CP-CML Presented in Oral Report [prnewswire.com]

Olverembatinib: A Deep Dive into its Mechanism and Impact on BCR-ABL1 Downstream Signaling

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the t(9;22)(q34;q11) chromosomal translocation, which gives rise to the Philadelphia chromosome and the subsequent expression of the BCR-ABL1 fusion oncoprotein.[1][2] This constitutively active tyrosine kinase is the primary driver of CML pathogenesis, activating a cascade of downstream signaling pathways that promote uncontrolled cell proliferation and survival. The development of tyrosine kinase inhibitors (TKIs) has revolutionized CML treatment, transforming a once-fatal disease into a manageable chronic condition.[3][4] However, the emergence of resistance, primarily through point mutations in the ABL1 kinase domain, remains a significant clinical challenge. The "gatekeeper" T315I mutation, in particular, confers resistance to most first- and second-generation TKIs.[5][6]

Olverembatinib (HQP1351) is a novel, orally bioavailable, third-generation BCR-ABL1 TKI specifically designed to overcome these resistance mechanisms.[1][7][8] It has demonstrated potent and durable antileukemic activity in heavily pretreated CML patients, including those with the T315I mutation and other challenging compound mutations.[9][10][11] This technical guide provides an in-depth analysis of olverembatinib's mechanism of action, its profound effects on the downstream signaling of BCR-ABL1, and the experimental methodologies used to elucidate these effects.

Core Mechanism of Action

Olverembatinib exhibits a distinct binding mechanism that underpins its broad efficacy. Unlike some TKIs that only bind to the inactive conformation of the ABL1 kinase, olverembatinib was designed to bind tightly to the ATP-binding site of both the active (phosphorylated, DFG-in) and inactive (non-phosphorylated, DFG-out) conformations of BCR-ABL1.[3] This dual-binding capability is crucial for its potent inhibition of various BCR-ABL1 mutants, including the T315I variant which is known to stabilize the active kinase conformation.[3] By effectively blocking the kinase activity, olverembatinib prevents the autophosphorylation of BCR-ABL1 and the subsequent phosphorylation of its downstream substrates, thereby shutting down the oncogenic signaling that drives CML.[1]

BCR-ABL1 Downstream Signaling Pathways

The constitutive kinase activity of BCR-ABL1 leads to the aberrant activation of several critical downstream signaling pathways essential for leukemic cell survival and proliferation. Olverembatinib's primary therapeutic effect stems from its ability to inhibit these pathways.

References

- 1. What is the mechanism of Olverembatinib? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. Olverembatinib for heavily pretreated BCR::ABL1-positive leukemia, including resistance or intolerance to ponatinib and/or asciminib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Olverembatinib in chronic myeloid leukemia-Review of historical development, current status, and future research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. Olverembatinib (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HQP1351 (Olverembatinib) - Chronic Myeloid Leukemia [cmleukemia.com]

- 8. Frontiers | Potential drug-drug interaction of olverembatinib (HQP1351) using physiologically based pharmacokinetic models [frontiersin.org]

- 9. Olverembatinib in chronic myeloid leukemia—review of historical development, current status, and future research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ascentage Pharma Announces Phase I/II Data of Olverembatinib (HQP1351) Published in the Journal of Hematology & Oncology, Further Validating the Drug’s Best-in-Class Potential - [ascentage.com]

- 11. Olverembatinib Surmounts Ponatinib and Asciminib Resistance and Is Well Tolerated in Patients With CML and Ph+ ALL: New Report in JAMA Oncology - [ascentage.com]

Olverembatinib: A Technical Guide to Overcoming TKI Resistance in BCR-ABL Positive Leukemias

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). However, the emergence of resistance, primarily through mutations in the BCR-ABL1 kinase domain, remains a significant clinical challenge. The T315I "gatekeeper" mutation, in particular, confers resistance to most first and second-generation TKIs. Olverembatinib (HQP1351) is a novel, third-generation BCR-ABL1 TKI specifically designed to overcome these resistance mechanisms. This technical guide provides an in-depth overview of Olverembatinib's mechanism of action, a compilation of key efficacy data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action: Potent and Broad Inhibition of BCR-ABL1 Kinase

Olverembatinib is a potent, orally bioavailable, third-generation TKI that effectively targets both native and mutated forms of the BCR-ABL1 kinase.[1] Its unique structural design allows it to bind with high affinity to the ATP-binding site of the kinase domain, even in the presence of mutations that sterically hinder the binding of earlier generation TKIs.[1][2]

A key feature of Olverembatinib is its ability to overcome the T315I mutation.[2] This is achieved through a distinct binding mode that does not rely on the hydrogen bond with the threonine residue at position 315, which is mutated to a bulkier isoleucine in resistant clones.[2] Furthermore, Olverembatinib has demonstrated efficacy against a wide range of other BCR-ABL1 mutations and even compound mutations, where multiple resistance mutations are present in the same kinase domain.[3][4]

The binding of Olverembatinib to BCR-ABL1 inhibits its kinase activity, thereby blocking the phosphorylation of downstream signaling proteins critical for leukemic cell proliferation and survival, such as CRKL and STAT5.[3][5] This inhibition of downstream signaling ultimately leads to cell cycle arrest and apoptosis in the malignant cells.[1][3] Preclinical studies have shown that Olverembatinib can induce apoptosis and has potent antiproliferative activity against various CML and Ph+ ALL cell lines, including those harboring the T315I mutation.[6]

Quantitative Efficacy Data

Olverembatinib has demonstrated significant clinical activity in heavily pretreated patients with CML and Ph+ ALL who are resistant or intolerant to other TKIs. The following tables summarize key quantitative data from preclinical and clinical studies.

Preclinical Activity of Olverembatinib

| Cell Line | BCR-ABL1 Mutation | IC50 (nM) | Reference |

| Ba/F3-WT | Wild-Type | ~0.5 | [6] |

| Ba/F3-T315I | T315I | 6-300 | [3] |

| Various | Single or Compound Mutations | 6-300 | [3] |

Clinical Efficacy of Olverembatinib in Chronic Phase CML (CML-CP)

| Study Identifier | Patient Population | N | CCyR Rate | MMR Rate | Key Findings | Reference |

| Phase 1/2 (China) | TKI-resistant CML-CP | 127 | 69.0% (3-year cumulative) | 56.0% (3-year cumulative) | High response rates in heavily pretreated patients. | [1] |

| NCT03883087 | T315I-mutated CML-CP | 41 | 70.7% | 58.5% | Demonstrated efficacy in patients with the T315I mutation. | [7] |

| NCT04260022 (Global Phase 1b) | Heavily pretreated CML-CP (≥2 prior TKIs) | 59 (evaluable for MMR) | 61% | 42% | Strong activity in patients who failed prior TKIs, including ponatinib and/or asciminib. | [8] |

| NCT04260022 (Ponatinib Failure) | CML-CP with prior ponatinib treatment | 30 (evaluable for MMR) | 58% | 37% | Olverembatinib is effective in patients resistant to ponatinib. | [8] |

| NCT04260022 (Asciminib Resistance) | CML-CP with asciminib resistance | 12 (evaluable for MMR) | 50% | 33% | Olverembatinib shows activity in patients resistant to the STAMP inhibitor asciminib. | [8] |

Clinical Efficacy of Olverembatinib in Accelerated Phase CML (CML-AP)

| Study Identifier | Patient Population | N | MaHR Rate | MCyR Rate | MMR Rate | Reference |

| Phase 1/2 (China) | TKI-resistant CML-AP | 38 | - | 47.4% (3-year cumulative) | 44.7% (3-year cumulative) | [1] |

| NCT03883100 | T315I-mutated CML-AP | 23 | - | - | 26.1% | [9] |

CCyR: Complete Cytogenetic Response; MMR: Major Molecular Response; MaHR: Major Hematologic Response; MCyR: Major Cytogenetic Response.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of action of Olverembatinib.

Cell-Based Antiproliferation Assay

Objective: To determine the in vitro potency of Olverembatinib against various BCR-ABL1 positive cell lines.

Materials:

-

Ba/F3 murine pro-B cells engineered to express wild-type or mutated human BCR-ABL1 (e.g., T315I).

-

Human CML cell lines (e.g., K562).

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and appropriate cytokines (for Ba/F3 cells).

-

Olverembatinib stock solution (e.g., in DMSO).

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay kit).

-

96-well microplates.

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Prepare serial dilutions of Olverembatinib in culture medium.

-

Add 100 µL of the drug dilutions to the respective wells, resulting in final concentrations typically ranging from 0.1 nM to 10 µM. Include vehicle-only (DMSO) controls.

-

Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After incubation, allow the plate to equilibrate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of BCR-ABL1 Signaling

Objective: To assess the effect of Olverembatinib on the phosphorylation of BCR-ABL1 and its downstream signaling proteins.

Materials:

-

BCR-ABL1 positive cells.

-

Olverembatinib.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels.

-

PVDF membranes.

-

Primary antibodies: anti-phospho-BCR-ABL (Tyr177), anti-BCR-ABL, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-CRKL (Tyr207), anti-CRKL, and an antibody against a housekeeping protein (e.g., GAPDH or β-actin).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

Procedure:

-

Treat BCR-ABL1 positive cells with various concentrations of Olverembatinib for a specified time (e.g., 2-4 hours).

-

Harvest the cells and lyse them in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to the total protein or housekeeping protein levels.

Flow Cytometry-Based Apoptosis Assay

Objective: To quantify the induction of apoptosis in leukemic cells following treatment with Olverembatinib.

Materials:

-

BCR-ABL1 positive cells.

-

Olverembatinib.

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer).

-

Flow cytometer.

Procedure:

-

Seed cells in a 6-well plate and treat with different concentrations of Olverembatinib for 24-48 hours.

-

Harvest both adherent and floating cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

In Vivo Xenograft Mouse Model

Objective: To evaluate the in vivo antitumor efficacy of Olverembatinib.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or nude mice).

-

BCR-ABL1 positive cells (e.g., Ba/F3-T315I).

-

Olverembatinib formulation for oral gavage.

-

Calipers for tumor measurement.

Procedure:

-

Subcutaneously inject 1-5 x 10^6 BCR-ABL1 positive cells into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer Olverembatinib orally at a predetermined dose and schedule (e.g., daily or every other day). The control group receives the vehicle.

-

Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study (due to tumor burden or a predefined endpoint), euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

-

Plot tumor growth curves and perform statistical analysis to compare the treatment and control groups.

Visualizations

BCR-ABL1 Signaling Pathway and Olverembatinib Inhibition

Caption: BCR-ABL1 signaling pathways and the inhibitory action of Olverembatinib.

Mechanism of TKI Resistance and Olverembatinib's Efficacy

References

- 1. Olverembatinib (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Pivotal Study of HQP1351 in Patients of Chronic Myeloid Leukemia in Chronic Phase With T315I Mutation [clin.larvol.com]

- 4. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical Trial: NCT04260022 - My Cancer Genome [mycancergenome.org]

- 6. Olverembatinib (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. Olverembatinib After Failure of Tyrosine Kinase Inhibitors, Including Ponatinib or Asciminib: A Phase 1b Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Olverembatinib's Impact on Leukemia Stem Cell Survival: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the Bcr-Abl fusion oncogene, which drives the proliferation of leukemia cells. While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, a population of quiescent, TKI-insensitive leukemia stem cells (LSCs) often persists, leading to therapeutic resistance and relapse. Olverembatinib (HQP1351) is a third-generation Bcr-Abl TKI designed to overcome TKI resistance, particularly the challenging T315I "gatekeeper" mutation. This technical guide provides an in-depth analysis of the current understanding and experimental approaches to evaluate the impact of olverembatinib on the survival of leukemia stem cells.

Core Mechanism of Action of Olverembatinib

Olverembatinib is a potent and selective inhibitor of Bcr-Abl kinase.[1] It binds to the ATP-binding site of both wild-type and mutated Bcr-Abl, including the T315I mutant, thereby blocking its kinase activity.[1] This inhibition disrupts downstream signaling pathways crucial for the survival and proliferation of leukemia cells, ultimately inducing apoptosis (programmed cell death).[1] Preclinical studies have demonstrated that olverembatinib enhances cell cycle arrest and apoptosis in CML cells.[2]

Quantitative Data on Olverembatinib's Efficacy

While specific data on the direct impact of olverembatinib on the survival of the CD34+/CD38- LSC population is not yet widely published, its potent activity against various CML cell lines, including those with resistance mutations, has been established.

| Cell Line | Bcr-Abl Status | IC50 (nM) | Reference |

| K562 | Wild-type | 0.21 | [3] |

| KU812 | Wild-type | 0.13 | [3] |

| Ba/F3-Bcr-Abl-WT | Wild-type | Not Specified | [3] |

| Ba/F3-Bcr-Abl-T315I | T315I Mutant | Not Specified | [3] |

| SUP-B15 | Ph+ ALL | 2.5 | [3] |

| K562R | Imatinib-resistant (Q252H) | 4.5 | [3] |

Table 1: In Vitro Antiproliferative Activity of Olverembatinib in Leukemia Cell Lines. This table summarizes the half-maximal inhibitory concentration (IC50) of olverembatinib in various leukemia cell lines, demonstrating its potent activity against both wild-type and mutated Bcr-Abl.[3]

Experimental Protocols for Assessing Olverembatinib's Impact on Leukemia Stem Cells

To specifically investigate the effect of olverembatinib on LSC survival, a series of targeted experiments are required. The following protocols provide a framework for these investigations.

Isolation of Leukemia Stem Cells

-

Objective: To enrich for the CD34+/CD38- LSC population from CML patient samples or cell lines.

-

Methodology:

-

Sample Preparation: Obtain bone marrow or peripheral blood from CML patients with informed consent. For cell lines, ensure logarithmic growth phase.

-

Mononuclear Cell Isolation: Isolate mononuclear cells (MNCs) using Ficoll-Paque density gradient centrifugation.

-

Magnetic-Activated Cell Sorting (MACS):

-

Positively select for CD34+ cells using CD34 MicroBeads.

-

Subsequently, deplete CD38+ cells from the CD34+ population using CD38 MicroBeads.

-

-

Fluorescence-Activated Cell Sorting (FACS): For higher purity, stain the enriched CD34+ or CD34+/CD38- cells with fluorescently conjugated antibodies against CD34 and CD38 and sort the CD34+/CD38- population using a flow cytometer.

-

In Vitro LSC Viability and Apoptosis Assays

-

Objective: To quantify the cytotoxic and pro-apoptotic effects of olverembatinib on the isolated LSC population.

-

Methodology:

-

Cell Culture: Culture the isolated CD34+/CD38- LSCs in a serum-free medium supplemented with appropriate cytokines (e.g., SCF, TPO, FLT3-L) to maintain their stemness.

-

Olverembatinib Treatment: Treat the LSCs with a range of olverembatinib concentrations (e.g., 0.1 nM to 1000 nM) for various time points (e.g., 24, 48, 72 hours).

-

Viability Assay: Assess cell viability using a luminescent-based assay that measures ATP content (e.g., CellTiter-Glo®).

-

Apoptosis Assay (Flow Cytometry):

-

Stain the treated LSCs with Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD).

-

Analyze the percentage of early apoptotic (Annexin V+/viability dye-), late apoptotic (Annexin V+/viability dye+), and viable (Annexin V-/viability dye-) cells using a flow cytometer.

-

-

Colony-Forming Cell (CFC) Assay

-

Objective: To assess the impact of olverembatinib on the self-renewal and differentiation capacity of leukemia progenitor cells.

-

Methodology:

-

Cell Plating: Plate the isolated CD34+/CD38- LSCs or total MNCs in a methylcellulose-based medium containing a cocktail of cytokines that support the growth of various hematopoietic colonies (e.g., CFU-GM, BFU-E, CFU-GEMM).

-

Olverembatinib Treatment: Incorporate different concentrations of olverembatinib directly into the methylcellulose medium.

-

Colony Counting: After 14-21 days of incubation, score the number and type of colonies under a microscope. A reduction in colony numbers indicates an inhibitory effect on progenitor function.

-

Western Blot Analysis of STAT5 Phosphorylation

-

Objective: To determine if olverembatinib inhibits the phosphorylation of STAT5 in LSCs, a key survival signaling pathway.

-

Methodology:

-

LSC Treatment and Lysis: Treat isolated CD34+/CD38- LSCs with olverembatinib for a short duration (e.g., 2-6 hours). Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated STAT5 (p-STAT5) and total STAT5.

-

Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows described.

Caption: Proposed mechanism of olverembatinib in leukemia stem cells.

Caption: Workflow for evaluating olverembatinib's effect on LSCs.

Conclusion